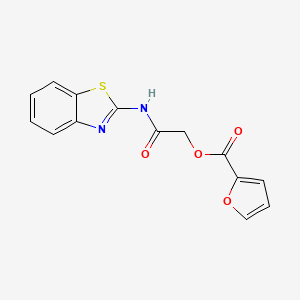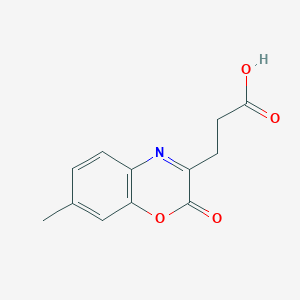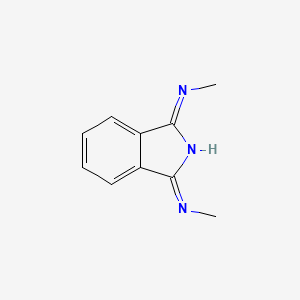![molecular formula C16H16N2O4 B10872971 1,1'-[2,5-dimethyl-1-(2-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B10872971.png)
1,1'-[2,5-dimethyl-1-(2-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-ACETYL-2,5-DIMETHYL-1-(2-NITROPHENYL)-1H-PYRROL-3-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with acetyl, dimethyl, and nitrophenyl groups
Preparation Methods
The synthesis of 1-[4-ACETYL-2,5-DIMETHYL-1-(2-NITROPHENYL)-1H-PYRROL-3-YL]-1-ETHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
1-[4-ACETYL-2,5-DIMETHYL-1-(2-NITROPHENYL)-1H-PYRROL-3-YL]-1-ETHANONE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications .
Scientific Research Applications
1-[4-ACETYL-2,5-DIMETHYL-1-(2-NITROPHENYL)-1H-PYRROL-3-YL]-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-ACETYL-2,5-DIMETHYL-1-(2-NITROPHENYL)-1H-PYRROL-3-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. For instance, its nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The acetyl and dimethyl groups may also play roles in modulating the compound’s activity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-[4-ACETYL-2,5-DIMETHYL-1-(2-NITROPHENYL)-1H-PYRROL-3-YL]-1-ETHANONE include other pyrrole derivatives with different substituents. These compounds share the pyrrole core structure but differ in their functional groups, which can significantly impact their chemical and biological properties . Examples include:
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
1-[4-acetyl-2,5-dimethyl-1-(2-nitrophenyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C16H16N2O4/c1-9-15(11(3)19)16(12(4)20)10(2)17(9)13-7-5-6-8-14(13)18(21)22/h5-8H,1-4H3 |
InChI Key |
OLLVJNDRTKTLLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=CC=C2[N+](=O)[O-])C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10872915.png)
![N-(furan-2-ylmethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B10872927.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]acetamide](/img/structure/B10872936.png)
![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridin-2-yl)-3-phenyl-thiourea](/img/structure/B10872942.png)
![1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea](/img/structure/B10872946.png)
![8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10872953.png)

![{4-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]phenyl}acetic acid](/img/structure/B10872966.png)
![5-(furan-2-yl)-3-[3-(1H-imidazol-1-yl)propyl]-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10872978.png)
![methyl [(4E)-5-oxo-1-phenyl-4-{1-[(pyridin-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10872982.png)

